4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid
4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid
Brand Name:
Vulcanchem
CAS No.:
52099-78-2
VCID:
VC20787101
InChI:
InChI=1S/C14H16N2O3/c1-10(2)16-12-7-4-3-6-11(12)15(14(16)19)9-5-8-13(17)18/h3-4,6-7H,1,5,8-9H2,2H3,(H,17,18)
SMILES:
CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O
Molecular Formula:
C14H16N2O3
Molecular Weight:
260.29 g/mol
4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid
CAS No.: 52099-78-2
Cat. No.: VC20787101
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52099-78-2 |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 4-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)butanoic acid |
| Standard InChI | InChI=1S/C14H16N2O3/c1-10(2)16-12-7-4-3-6-11(12)15(14(16)19)9-5-8-13(17)18/h3-4,6-7H,1,5,8-9H2,2H3,(H,17,18) |
| Standard InChI Key | KHMLJSRRGUTSPA-UHFFFAOYSA-N |
| SMILES | CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O |
| Canonical SMILES | CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator